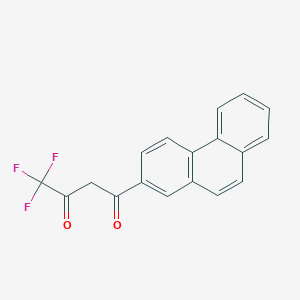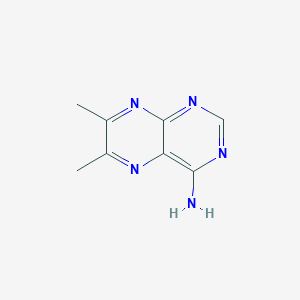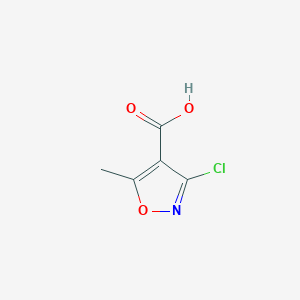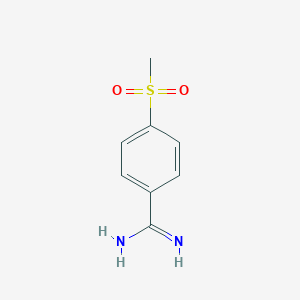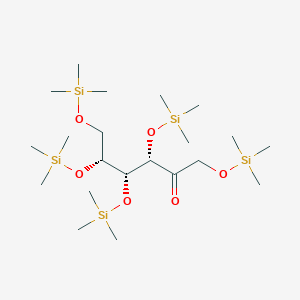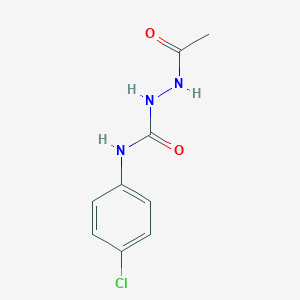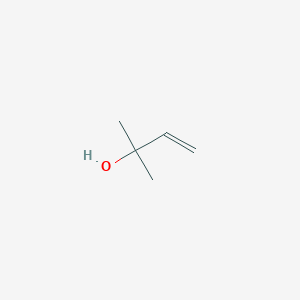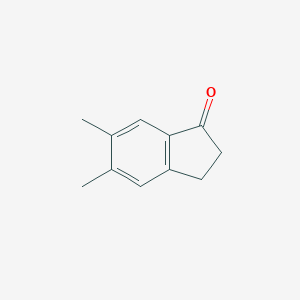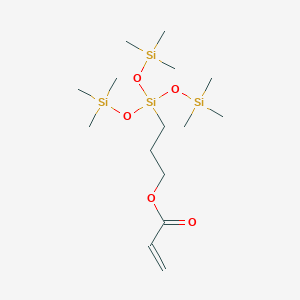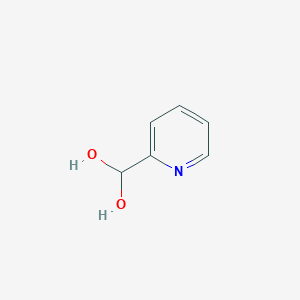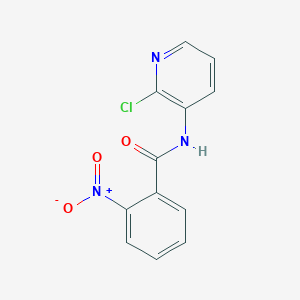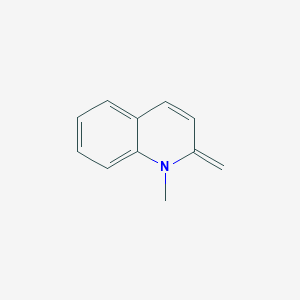
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is a heterocyclic organic compound that belongs to the class of nitrogen-containing bicyclic aromatic compounds. It is an important building block in the synthesis of various biologically active compounds.
作用机制
The mechanism of action of Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may interact with DNA and RNA, leading to the inhibition of protein synthesis.
生化和生理效应
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to exhibit antimicrobial, antioxidant, and neuroprotective activities.
实验室实验的优点和局限性
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is toxic and requires special handling and disposal procedures. It is also highly reactive and can be difficult to work with in certain experiments.
未来方向
There are several future directions for research on Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI). One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
合成方法
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) can be synthesized through several methods. One of the commonly used methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
科学研究应用
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been widely used in scientific research due to its unique chemical properties. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial drugs, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.
属性
CAS 编号 |
16782-09-5 |
|---|---|
产品名称 |
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) |
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-methyl-2-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1H2,2H3 |
InChI 键 |
WIKKZOOWSULEGM-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
规范 SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
同义词 |
Quinoline, 1,2-dihydro-1-methyl-2-methylene- (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



